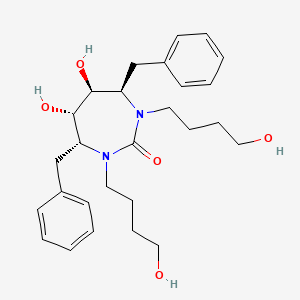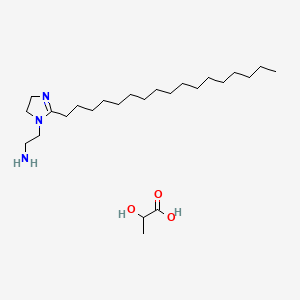
4-(Methylhydrazino)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylhydrazino)-3-pyridinesulfonamide is a heterocyclic compound that contains both pyridine and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylhydrazino)-3-pyridinesulfonamide typically involves the reaction of pyridine derivatives with methylhydrazine and sulfonamide reagents. One common method includes the condensation of 3-pyridinesulfonyl chloride with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and purity requirements. Catalysts and optimized reaction conditions are employed to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Methylhydrazino)-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridinesulfonamides
Wissenschaftliche Forschungsanwendungen
4-(Methylhydrazino)-3-pyridinesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 4-(Methylhydrazino)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole
- 4-Methylimidazole
- 1-Methyl-3,5-dinitro-1H-1,2,4-triazole
Comparison: 4-(Methylhydrazino)-3-pyridinesulfonamide is unique due to its specific combination of pyridine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets and has unique applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
1229666-35-6 |
|---|---|
Molekularformel |
C6H10N4O2S |
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
4-(2-methylhydrazinyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H10N4O2S/c1-8-10-5-2-3-9-4-6(5)13(7,11)12/h2-4,8H,1H3,(H,9,10)(H2,7,11,12) |
InChI-Schlüssel |
CKTSHDQZQGLANI-UHFFFAOYSA-N |
Kanonische SMILES |
CNNC1=C(C=NC=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















